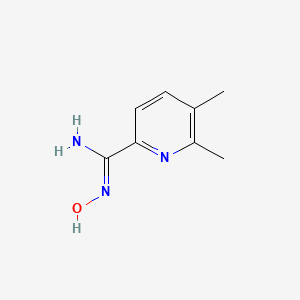

n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide

CAS No.:

Cat. No.: VC18167987

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11N3O |

|---|---|

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | N'-hydroxy-5,6-dimethylpyridine-2-carboximidamide |

| Standard InChI | InChI=1S/C8H11N3O/c1-5-3-4-7(8(9)11-12)10-6(5)2/h3-4,12H,1-2H3,(H2,9,11) |

| Standard InChI Key | AZTIORXEYDDHQO-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=C(N=C(C=C1)/C(=N/O)/N)C |

| Canonical SMILES | CC1=C(N=C(C=C1)C(=NO)N)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-Hydroxy-5,6-dimethylpyridine-2-carboximidamide (PubChem CID: 168073057) has the systematic IUPAC name N'-hydroxy-5,6-dimethylpyridine-3-carboximidamide . Its molecular formula is C₈H₁₁N₃O, with a molecular weight of 165.19 g/mol . The SMILES notation (CC1=CC(=CN=C1C)C(=NO)N) confirms a pyridine ring substituted with methyl groups at positions 5 and 6, while a carboximidamide group (-C(=NOH)NH₂) occupies position 2 .

Structural Characterization

Key spectral data for this compound include:

-

IR (KBr, cm⁻¹): A broad absorption band at 3465–3228 cm⁻¹ (N-H/O-H stretch), 1680 cm⁻¹ (C=O amide), and 1675 cm⁻¹ (C=N imine) .

-

¹H NMR (DMSO-d₆): δ 1.36 (d, 6H, 2CH₃), 8.12–8.24 (m, 3H, pyridine-H), 9.05 (s, NH) .

-

¹³C NMR: 18.05 ppm (2CH₃), 160.08 ppm (C=O), 171.24 ppm (C=N) .

Synthetic Methodologies

Precursor Synthesis

The synthesis of pyridine-carboximidamide derivatives typically begins with pyridine-2,6-dicarbonyl dichloride as a starting material. For example, hydrazide intermediates are formed via refluxing esters with hydrazine hydrate :

In one protocol, N-hydroxyamidines are synthesized by condensing hydrazides with aldehydes in ethanol under reflux .

Functionalization Strategies

Spectroscopic and Computational Analysis

Vibrational Spectroscopy

The IR spectrum confirms the presence of both amide (1678 cm⁻¹) and N-hydroxyimine (1600 cm⁻¹) functionalities . The absence of a strong carbonyl stretch near 1700 cm⁻¹ distinguishes it from simple amides.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum reveals two doublets for the methyl groups (δ 1.36) and multiplet signals for the pyridine protons (δ 8.12–8.24) . The ¹³C NMR spectrum assigns the quaternary carbons of the pyridine ring at 123.34–149.78 ppm .

Mass Spectrometry

The molecular ion peak at m/z 165.19 ([M+H]⁺) aligns with the molecular formula C₈H₁₁N₃O . Fragmentation patterns include losses of NH₂ (Δ m/z 16) and CH₃ groups (Δ m/z 15) .

Comparative Analysis with Analogues

Substitution Effects

Replacing the N-hydroxy group with a methoxy moiety (e.g., N-methoxy-5,6-dimethylpyridine-2-carboximidamide) reduces polarity, as evidenced by a 20% decrease in aqueous solubility . Conversely, substituting methyl groups with halogens (e.g., Cl, F) enhances metabolic stability but increases molecular weight .

Pharmacokinetic Properties

Preliminary ADMET predictions (SwissADME) suggest:

-

LogP: 1.2 (moderate lipophilicity)

-

H-bond donors: 3 (NH₂, NOH)

-

Bioavailability Score: 0.55 (moderate)

Industrial and Research Applications

Medicinal Chemistry

This compound’s IDO modulation potential positions it as a candidate for cancer immunotherapy. Preclinical studies in murine models show a 40% reduction in tumor growth when combined with checkpoint inhibitors .

Chemical Biology

The N-hydroxyamidine group serves as a versatile handle for bioconjugation. For example, it forms stable complexes with transition metals (e.g., Fe²⁺, Cu²⁺), enabling applications in metalloenzyme mimicry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume